molecular formula C8H10N2O3 B3147631 Ethyl 5-methoxypyridazine-3-carboxylate CAS No. 627525-71-7

Ethyl 5-methoxypyridazine-3-carboxylate

Cat. No. B3147631
Key on ui cas rn: 627525-71-7
M. Wt: 182.18 g/mol
InChI Key: UCTGUAAAHQWCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07005432B2

Procedure details

5-Methoxy-pyridazine-3-carboxylic acid ethyl ester (8.1 g, 44.5 mmol) was dissolved in ethanol (105 ml) under argon. The reaction mixture was cooled to 0° C. and treated with NaBH4 (3.5 g, 89 mmol). After 10 minutes, the reaction mixture was warmed to room temperature, stirred for 1 hour and treated successively with 2N HCl and saturated sodium bicarbonate to adjust the pH at 8. The solvent was removed in vacuo and the residue was stirred with MeOH (100 ml). The suspension was filtered and the filtrate was concentrated. The residue was chromatographed over silica gel (CH2Cl2—MeOH 19:1) to provide (5-methoxy-pyridazin-3-yl)-methanol (5.2 g, 83%) as a light brown solid, MS: m/e=140 (M+).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[N:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)=O)C.[BH4-].[Na+].Cl.C(=O)(O)[O-].[Na+]>C(O)C>[CH3:13][O:12][C:10]1[CH:11]=[C:6]([CH2:4][OH:3])[N:7]=[N:8][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=NC=C(C1)OC
Name
Quantity
105 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
the residue was stirred with MeOH (100 ml)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel (CH2Cl2—MeOH 19:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(N=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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